

An In-depth Technical Guide to Pentabromobenzyl Acrylate: Chemical Properties and Spectral Data

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Compound of Interest

Compound Name: Pentabromobenzyl acrylate

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Introduction

Pentabromobenzyl acrylate (PBBA) is a highly brominated aromatic compound of significant interest in materials science, particularly for its application as a flame retardant. Its structure, featuring a pentabrominated benzyl group attached to an acrylate moiety, imparts unique chemical and physical properties. This technical guide provides a comprehensive overview of the chemical properties and spectral data of **Pentabromobenzyl acrylate**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for its synthesis and analysis.

Chemical and Physical Properties

Pentabromobenzyl acrylate is a white to off-white solid at room temperature. Its key chemical and physical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₅ Br ₅ O ₂	[1][2]
Molecular Weight	556.67 g/mol	[1][2]
Melting Point	115-116 °C	[2]
Appearance	White to off-white powder/crystals	
Solubility	Soluble in toluene	
CAS Number	59447-55-1	[2]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **Pentabromobenzyl acrylate**.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. The expected signals for **Pentabromobenzyl acrylate** are from the vinyl protons of the acrylate group and the methylene protons of the benzyl group. A study by Yang et al. provides experimental ¹H NMR data for PBBA.[3]

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Note: Experimental ¹³C NMR data for **Pentabromobenzyl acrylate** is not readily available in the searched literature. The following are predicted chemical shifts based on analogous structures and general principles of NMR spectroscopy.

Table of NMR Data:

Nucleus	Chemical Shift (δ) ppm (Predicted/Reported)	Multiplicity	Assignment
^1H	5.9 - 6.5	m	Vinyl protons (-CH=CH ₂)
5.4	s	Methylene protons (-CH ₂ -)	
^{13}C	~165	s	Carbonyl carbon (C=O)
~131	d	Vinyl carbon (=CH ₂)	
~128	t	Vinyl carbon (=CH ₂)	
120-140	m	Aromatic carbons (C-Br)	
~60	t	Methylene carbon (-CH ₂ -)	

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Pentabromobenzyl acrylate** is characterized by absorption bands corresponding to the carbonyl group of the ester, the carbon-carbon double bond of the acrylate, and the carbon-bromine bonds of the aromatic ring. An ATR-IR spectrum of **Pentabromobenzyl acrylate** is available on SpectraBase.[\[4\]](#)

Table of IR Data:

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1730	Strong	C=O stretch (ester)
~1635	Medium	C=C stretch (alkene)
~1400-1000	Strong	C-O stretch, C-Br stretch
~820	Medium	=C-H bend (alkene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. Due to the presence of five bromine atoms, the mass spectrum of **Pentabromobenzyl acrylate** will exhibit a characteristic isotopic pattern.

Table of MS Data:

m/z	Interpretation
552-562	[M] ⁺ molecular ion cluster (due to Br isotopes)
473-483	[M - Br] ⁺
497	[M - C ₃ H ₃ O] ⁺
479	[M - Br - H ₂ O] ⁺

Note: The mass spectrum will show a complex cluster of peaks for each fragment containing bromine due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Experimental Protocols

Synthesis of Pentabromobenzyl Acrylate

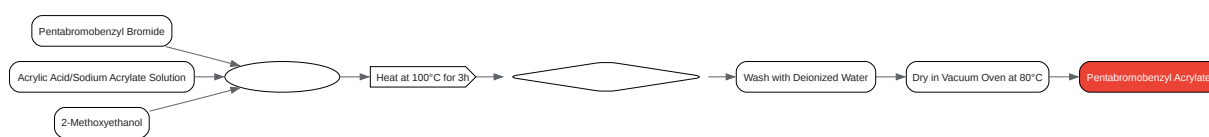
The synthesis of **Pentabromobenzyl acrylate** can be achieved via the esterification of pentabromobenzyl bromide with a salt of acrylic acid.[3]

Materials:

- Pentabromobenzyl bromide (PBBBr)
- Acrylic acid
- Sodium acrylate
- 2-Methoxyethanol

Procedure:

- A mixture of pentabromobenzyl bromide (37.5 mmol), a solution of acrylic acid and sodium acrylate (10.4 mmol L⁻¹, pH = 6.5, 4.6 mL), and 2-methoxyethanol (63 mL) is prepared.[3]
- The reaction mixture is heated to 100 °C for 3 hours.[3]
- The resulting precipitate is collected and washed three times with 100 mL of deionized water. [3]
- The purified product is then dried in a vacuum oven at 80 °C.[3]



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Synthesis Workflow for **Pentabromobenzyl Acrylate**

Spectroscopic Analysis

NMR Spectroscopy:

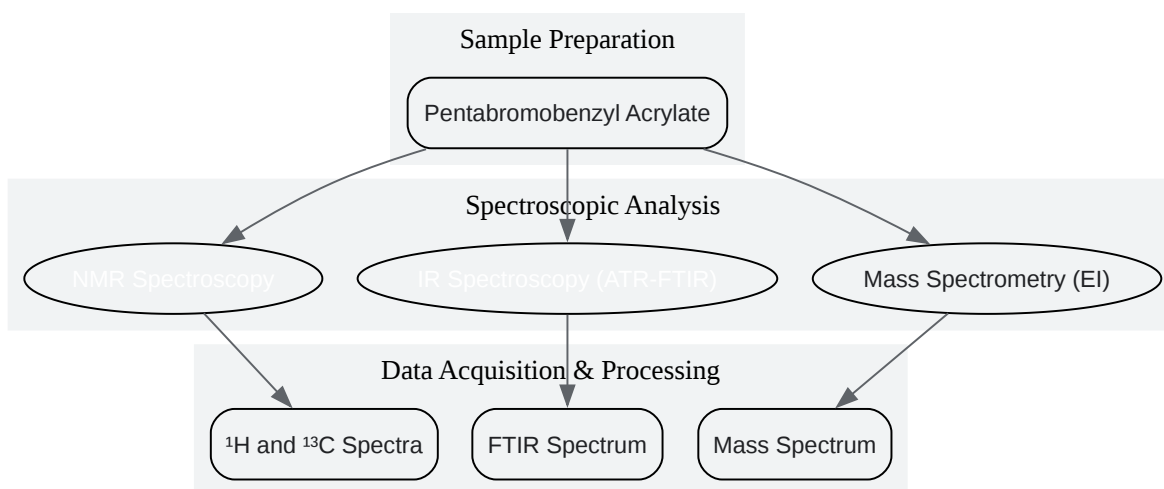
- Prepare a sample by dissolving 5-10 mg of **Pentabromobenzyl acrylate** in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3).
- Transfer the solution to a 5 mm NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H .
- Process the spectra, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (ATR-FTIR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid **Pentabromobenzyl acrylate** sample directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.
- Record the FTIR spectrum, typically in the range of $4000\text{-}400\text{ cm}^{-1}$.
- Clean the crystal thoroughly after the measurement.

Mass Spectrometry (Electron Impact - EI):

- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.
- Ionize the sample using a standard electron impact energy of 70 eV.
- Analyze the resulting ions using a mass analyzer (e.g., quadrupole or time-of-flight).
- Record the mass spectrum, observing the molecular ion cluster and characteristic fragmentation patterns.



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General Workflow for Spectroscopic Analysis

Conclusion

This technical guide provides a foundational understanding of the chemical properties and spectral characteristics of **Pentabromobenzyl acrylate**. The data and protocols presented herein are intended to support researchers and professionals in the synthesis, identification, and application of this important brominated flame retardant. Further research to obtain and publish detailed experimental ¹³C NMR and high-resolution mass spectrometry data would be a valuable contribution to the scientific literature.

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